Isopropylidene Ticagrelor is a derivative of Ticagrelor, a potent antiplatelet medication primarily used in the prevention of thrombotic cardiovascular events. Ticagrelor itself is a member of the class of medications known as P2Y12 inhibitors, which function by inhibiting platelet aggregation. The isopropylidene group in Isopropylidene Ticagrelor enhances its pharmacokinetic properties, potentially improving its bioavailability and therapeutic efficacy.
Isopropylidene Ticagrelor exhibits significant biological activity as an antiplatelet agent. It functions by selectively inhibiting the P2Y12 receptor on platelets, which is essential for adenosine diphosphate-mediated platelet activation and aggregation. This mechanism helps prevent thrombus formation, thereby reducing the risk of heart attacks and strokes. Studies have shown that derivatives like Isopropylidene Ticagrelor maintain or enhance the potency and selectivity of the original compound .
The synthesis methods for Isopropylidene Ticagrelor typically include:
Isopropylidene Ticagrelor is primarily used in:
Research on Isopropylidene Ticagrelor has indicated potential interactions with various biological systems:
Several compounds share structural or functional similarities with Isopropylidene Ticagrelor. Here are some notable examples:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| Clopidogrel | Both are P2Y12 inhibitors | Requires metabolic activation |
| Prasugrel | Antiplatelet agent with similar indications | More potent but higher bleeding risk |
| Cangrelor | Directly acting P2Y12 inhibitor | Administered intravenously |
| Ticagrelor | Parent compound; both inhibit platelet aggregation | Non-prodrug; rapid onset of action |
Isopropylidene Ticagrelor stands out due to its enhanced pharmacokinetic properties attributed to the isopropylidene group, which may improve its therapeutic profile compared to these similar compounds.
The synthesis of Ticagrelor and its analogs relies heavily on advanced intermediates like Isopropylidene Ticagrelor to address challenges in regioselectivity and thermal stability. Modern synthetic routes employ this compound to streamline the construction of the triazolo[4,5-d]pyrimidine core, a pharmacophoric element essential for P2Y₁₂ receptor antagonism.
Isopropylidene Ticagrelor enables:
A comparative analysis of synthetic methodologies reveals significant efficiency gains when using Isopropylidene Ticagrelor:
These improvements directly address limitations in earlier Ticagrelor syntheses, particularly the hazardous nitration and reduction steps that previously required iron/acetic acid systems. The intermediate's stability under acidic conditions further enables its use in telescoped reaction sequences, reducing solvent waste and production costs.
The isopropylidene group serves as more than a protective moiety—it provides a strategic handle for structural diversification. Medicinal chemists exploit this feature to develop analogs with optimized pharmacokinetic profiles while retaining P2Y₁₂ receptor affinity.
Recent analog development has focused on modifying the isopropylidene moiety while preserving the triazolo-pyrimidine core:
These structural modifications, enabled by the versatility of Isopropylidene Ticagrelor, have yielded compounds with sub-nanomolar binding affinities and duration of action exceeding 48 hours in primate models. The intermediate's compatibility with continuous flow chemistry further supports rapid analog screening—a single microfluidic platform can generate 15 structural variants per day for biological evaluation.
Convergent synthesis approaches for isopropylidene ticagrelor derivatives represent a significant advancement in pharmaceutical chemistry, offering improved efficiency and reduced synthetic complexity compared to traditional linear methodologies [1]. The fundamental principle underlying convergent synthesis involves the simultaneous preparation of multiple molecular fragments that are subsequently combined in strategic coupling reactions to construct the target compound [1] [2].
The isopropylidene ticagrelor framework, characterized by its molecular formula C26H32F2N6O4S and molecular weight of 562.6 g/mol, presents unique synthetic challenges that benefit substantially from convergent approaches [3] [4]. Research has demonstrated that the most effective convergent strategies involve the separate preparation of three key structural components: the triazolopyrimidine core, the cyclopentyl moiety with protected diols, and the cyclopropylamine functionality [5] [6].
The convergent synthesis of isopropylidene ticagrelor derivatives typically employs a modular approach where distinct molecular fragments are prepared independently before final assembly [5] [7]. The primary synthetic route involves the initial preparation of the pyrimidine amine derivative, which serves as the central scaffold for subsequent transformations [6] [7]. This intermediate undergoes condensation reactions with cyclopentyl derivatives in ethylene glycol solvent systems, utilizing diisopropylethylamine as the base and 1,8-diazabicyclo[5.4.0]undec-7-ene as catalyst to achieve yields of 77-80% [6] [7].
The structural analogues of isopropylidene ticagrelor demonstrate significant variability in their synthetic accessibility depending on the specific substitution patterns employed [8]. Research conducted on 1,2,3-triazolo[4,5-d]pyrimidines structurally related to ticagrelor revealed that modifications to the propylthio substituent and cyclopentyl protecting groups can substantially influence both synthetic yields and product purities [8] [9].
Systematic optimization studies have established critical reaction parameters for convergent synthesis approaches [7] [10]. Temperature control emerges as a fundamental factor, with optimal conditions typically maintained at 120-125°C for condensation reactions [7]. The molar ratios of reactants significantly impact both yield and selectivity, with studies demonstrating that a 1.1:1 ratio of cyclopentyl derivative to pyrimidine amine provides optimal results [7].
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 120-125°C | 94-95% conversion | [7] |
| Reaction Time | 4-5 hours | Maximum efficiency | [7] |
| Molar Ratio | 1.1:1 (substrate:amine) | 79-81% isolated yield | [7] |
| Solvent Volume | 10 volumes MEG | Enhanced solubility | [7] |
The choice of protecting groups for the cyclopentyl diol functionality represents a critical decision point in convergent synthesis design [10] [11]. Isopropylidene protection has emerged as the preferred strategy due to its stability under basic conditions and compatibility with subsequent transformations [10] [11]. Alternative protecting group strategies, including acetyl and benzoyl derivatives, have shown reduced efficiency in convergent approaches [10].
The formation of the cyclopropane ring system in isopropylidene ticagrelor derivatives represents one of the most challenging aspects of the synthetic sequence, requiring precise control of stereochemistry and reaction conditions [12] [13]. Traditional cyclopropanation methodologies have been extensively optimized to achieve the required (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine configuration [12] [13].
Recent advances in biocatalytic approaches have revolutionized cyclopropane formation for ticagrelor intermediates [12] [14]. Engineered truncated globin proteins from Bacillus subtilis have demonstrated exceptional stereoselectivity in the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate [12]. The optimized biocatalytic system achieves remarkable selectivity metrics, producing ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with greater than 99% diastereoselectivity and 98% enantioselectivity [12].
The biocatalytic process involves specific mutations at key amino acid positions, particularly the T45A Q49A double mutant, which creates an optimal binding pocket for substrate orientation [12]. Further optimization through Y25L T45A Q49A variant engineering has maintained high yields while achieving superior stereochemical control [12]. Preparative-scale reactions utilizing whole-cell biocatalysts at OD600=80 with slow addition protocols yield the desired cyclopropyl ester in 79% yield [12].
Traditional chemical approaches to cyclopropane formation have undergone significant optimization to improve both efficiency and scalability [15] [16]. Hydrogen-borrowing catalysis has emerged as a promising methodology for α-cyclopropanation of ketones, offering advantages over classical carbene-based strategies [15] [16]. This approach utilizes metal catalysts to facilitate ketone alkylation followed by intramolecular nucleophilic displacement to form the cyclopropane ring [16].
The optimization of leaving group selection proves critical for successful hydrogen-borrowing cyclopropanation [16]. Phenoxy-substituted substrates demonstrate superior performance compared to halide or sulfur-based leaving groups, with p-methoxyphenoxy derivatives providing yields of 67% under optimized conditions [16]. The reaction mechanism involves a two-step pathway comprising initial ketone alkylation by hydrogen-borrowing catalysis followed by base-mediated cyclization [16].
| Leaving Group | Yield (%) | Side Products | Optimization Notes |
|---|---|---|---|
| Bromide | High (rapid) | N/A | Too reactive for HB process |
| Thiolate | Moderate | Ring-opening products | Nucleophilic interference |
| Phenoxy | 63 | Minimal | Optimal balance |
| p-Methoxyphenoxy | 67 | Minimal | Best performance |
The development of efficient cyclopropane formation techniques has focused extensively on process intensification to enable large-scale implementation [13] [17]. Three complementary biocatalytic routes have been examined for cyclopropylamine synthesis, employing ketoreductase, amidase, and lipase biocatalysts to achieve enantioselectivities of 99.9%, 92.5%, and 46.3% respectively [13]. These methodologies provide multiple synthetic pathways to access the key building blocks required for isopropylidene ticagrelor derivatives [13].
Temperature optimization studies have revealed that reaction temperatures between 55-60°C provide optimal enzyme activity while maintaining stability [17]. Higher temperatures up to 70°C can be employed for shorter reaction times, though this approach requires careful monitoring of enzyme deactivation kinetics [17]. The implementation of controlled addition protocols, particularly the slow addition of diazoacetate reagents over 3-hour periods, significantly improves yields while reducing catalyst inactivation [12].
Phase-transfer catalysis has emerged as a critical enabling technology for the large-scale production of isopropylidene ticagrelor intermediates, offering significant advantages in terms of reaction efficiency, environmental impact, and economic viability [18] [19]. The implementation of phase-transfer catalytic systems addresses the fundamental challenge of facilitating reactions between reactants residing in different immiscible phases [19].
Tetrabutylammonium bromide has been identified as the most effective phase-transfer catalyst for key transformations in ticagrelor intermediate synthesis [20] [21]. The catalyst facilitates nucleophilic substitution reactions by enabling the transfer of ionic species from aqueous phases into organic reaction media [22] [19]. Systematic studies have demonstrated that tetrabutylammonium bromide provides superior catalytic activity compared to alternative quaternary ammonium salts, achieving conversion rates exceeding 95% under optimized conditions [20].
The mechanism of phase-transfer catalysis involves the formation of lipophilic ion pairs that can readily traverse the liquid-liquid interface [19]. The quaternary ammonium cation associates with the reactive anion in the aqueous phase, forming an ion pair that partitions into the organic phase where nucleophilic substitution occurs [19]. This process enables reactions to proceed under mild conditions while maintaining high selectivity and yield [19].
| Catalyst | Conversion (%) | Reaction Time | Selectivity | Cost Efficiency |
|---|---|---|---|---|
| Tetrabutylammonium bromide | 95-98 | 3-4 hours | High | Excellent |
| Cetyltrimethylammonium bromide | 82-85 | 6-8 hours | Moderate | Good |
| Benzyltriethylammonium chloride | 88-90 | 4-6 hours | Good | Moderate |
The optimization of phase-transfer catalytic processes for large-scale intermediate production requires careful consideration of multiple parameters including catalyst loading, temperature control, and phase ratios [7] [23]. Industrial implementations typically employ catalyst loadings of 10 mol% relative to the limiting reagent, though optimization studies have demonstrated that loadings as low as 5 mol% can achieve acceptable conversion rates with extended reaction times [21] [7].
Temperature control emerges as a critical factor in large-scale phase-transfer processes, with optimal conditions typically maintained between 60-80°C depending on the specific transformation [21] [7]. Higher temperatures can accelerate reaction rates but may compromise selectivity and lead to increased side product formation [7]. The implementation of efficient heat transfer systems becomes essential for maintaining temperature uniformity across large reaction volumes [7].
Process optimization studies have established that overall yields of 65% can be consistently achieved for the complete synthetic sequence when employing optimized phase-transfer conditions [7] [23]. The purity of isolated products typically exceeds 99.7% by high-performance liquid chromatography analysis when appropriate workup procedures are implemented [7] [23].
Phase-transfer catalysis offers substantial environmental advantages for large-scale pharmaceutical production through the use of water as a co-solvent and the elimination of anhydrous reaction conditions [18] [24]. The methodology enables reactions to proceed under ambient atmosphere, eliminating the need for inert gas handling systems and reducing overall process complexity [24]. Additionally, the catalysts can often be recovered and recycled, further improving the environmental profile of the process [24].
Economic analysis of phase-transfer catalytic processes reveals significant cost advantages compared to traditional methodologies [18] [23]. The elimination of expensive anhydrous solvents and the ability to operate under ambient conditions substantially reduce both capital and operating costs [23]. Furthermore, the improved yields and reduced purification requirements translate directly into enhanced economic efficiency for large-scale production [23].
The development of isopropylidene ticagrelor represents a strategic modification of the parent ticagrelor molecule, designed to address specific synthetic challenges while preserving the essential pharmacophoric elements. Ticagrelor, with the molecular formula C₂₃H₂₈F₂N₆O₄S and molecular weight 522.57 g/mol, belongs to the cyclopentyltriazolopyrimidine class of compounds [1] [2]. The parent compound features a complex molecular architecture characterized by multiple chiral centers and functional groups that require careful manipulation during synthesis [2] [3].
The isopropylidene derivative (C₂₆H₃₂F₂N₆O₄S, molecular weight 562.6 g/mol) introduces a protective acetonide group that forms a six-membered cyclic ketal with the 1,2-diol functionality of the cyclopentyl ring system [1] [4]. This modification represents a fundamental change in the molecular topology while maintaining the core structural integrity necessary for subsequent synthetic transformations [5] [6].
The structural modifications encompass several key areas. The most significant alteration involves the cyclopentyl ring system, where the free 1,2-diol functionality of the parent compound is converted to a protected acetonide structure [7] [8]. This protection strategy effectively masks the hydroxyl groups as a cyclic ketal, preventing unwanted side reactions during synthetic manipulations [9] [10]. The triazolopyrimidine core architecture remains unchanged, preserving the essential heterocyclic framework that defines the compound's structural class [11] [12].
The stereochemical integrity of the molecule is maintained throughout the protection process, with all six chiral centers retaining their original configurations [2] [3]. The cyclopropyl substituent bearing the difluorophenyl group continues to maintain its (1R,2S) configuration, which is crucial for biological activity [3] [13]. Similarly, the propylthio group at the 5-position of the triazolopyrimidine ring and the hydroxyethyl chain remain structurally intact [1] [4].
The molecular complexity increases with the introduction of the isopropylidene bridge, which adds three carbon atoms and creates a more sterically demanding environment around the protected diol [1] [8]. This increased steric bulk serves a dual purpose: it provides effective protection for the sensitive hydroxyl groups while potentially facilitating purification processes through altered physicochemical properties [10] [14].
| Property | Parent Ticagrelor | Isopropylidene Ticagrelor | Synthetic Advantage |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S | C₂₆H₃₂F₂N₆O₄S | Enhanced molecular recognition |
| Molecular Weight | 522.57 g/mol | 562.6 g/mol | Improved handling properties |
| CAS Number | 274693-27-5 | 274693-26-4 | Distinct analytical profile |
| Diol Status | Free hydroxyl groups | Protected as acetonide | Prevents side reactions |
| Stability | pH sensitive | Basic conditions stable | Broader reaction compatibility |
| Solubility | Aqueous (16 μg/mL) | Organic solvents | Enhanced workup efficiency |
The implementation of isopropylidene protection in ticagrelor synthesis represents a sophisticated application of established protecting group methodology adapted for complex pharmaceutical intermediate preparation [7] [15]. The acetonide protecting group, formed through acid-catalyzed condensation of the diol with acetone, provides an optimal balance of stability and selectivity required for multi-step synthetic sequences [5] [8].
The formation mechanism involves initial protonation of acetone in the presence of an acid catalyst, followed by nucleophilic attack from the primary hydroxyl group to form a hemiketal intermediate [7] [5]. Subsequent cyclization through the secondary hydroxyl group results in the formation of the thermodynamically favored six-membered cyclic ketal [6] [14]. This process demonstrates remarkable selectivity for 1,2-diols over other hydroxyl functionalities, making it particularly suitable for complex polyol substrates [5] [6].
The strategic advantages of isopropylidene protection in ticagrelor synthesis are multifaceted. The protecting group exhibits exceptional stability under basic conditions, nucleophilic environments, and oxidative conditions commonly encountered in pharmaceutical synthesis [9] [10]. This stability profile enables the execution of various synthetic transformations without interference from the protected diol functionality [15] [14]. The orthogonal nature of acetonide protection allows for selective manipulation of other functional groups while maintaining the integrity of the cyclopentyl ring system [16] [9].
Deprotection of the isopropylidene group occurs under mild acidic conditions, typically using dilute aqueous acid at pH 1-3 [6] [14]. This process generates acetone and water as the only byproducts, both of which are easily removed during workup procedures [8] [14]. The clean deprotection profile eliminates concerns about toxic or difficult-to-remove byproducts that might compromise the final product quality [10] [14].
The reaction conditions for isopropylidene formation are inherently mild, typically requiring temperatures between room temperature and 60°C [5] [6]. This temperature range is compatible with the thermal stability of the sensitive heterocyclic components of ticagrelor, minimizing the risk of decomposition or unwanted rearrangements [17] [12]. The use of common acid catalysts such as p-toluenesulfonic acid or trifluoroacetic acid provides reliable and reproducible results across different synthetic scales [5] [18].
Scalability considerations favor the isopropylidene protection strategy for commercial pharmaceutical production. The reagents required - acetone and common acid catalysts - are economically viable and readily available in bulk quantities [15] [10]. The reaction conditions are suitable for standard pharmaceutical manufacturing equipment, avoiding the need for specialized high-pressure or cryogenic systems [17] [12]. The excellent atom economy of the protection reaction, combined with high yields typically exceeding 90%, makes this approach attractive for large-scale synthesis [5] [6].
The selectivity profile of isopropylidene protection enables precise control over synthetic pathways in complex molecule construction. The preferential formation of six-membered cyclic ketals over five-membered alternatives provides predictable regioselectivity in molecules containing multiple diol functionalities [6] [14]. This selectivity is particularly valuable in ticagrelor synthesis, where the presence of multiple hydroxyl groups requires careful differentiation to achieve the desired synthetic outcome [11] [12].
| Protecting Group Aspect | Isopropylidene Strategy | Alternative Approaches | Strategic Advantage |
|---|---|---|---|
| Group Type | Cyclic ketal (acetonide) | Silyl ethers, benzyl ethers | Optimal stability/lability balance |
| Formation Conditions | Mild acid catalysis | Variable, often harsh | Process-friendly conditions |
| Stability | Basic/nucleophilic stable | Variable stability profiles | Orthogonal protection |
| Deprotection | Dilute acid (pH 1-3) | Fluoride, hydrogenolysis | Clean, efficient removal |
| Byproducts | Acetone and water | Silanol, benzyl alcohol | Easily removable |
| Scalability | Excellent | Moderate to good | Manufacturing suitable |
| Cost | Economical reagents | Higher reagent costs | Cost-effective production |
| Selectivity | High for 1,2-diols | Moderate selectivity | Minimizes side reactions |
The industrial implementation of isopropylidene protection in ticagrelor synthesis has been extensively validated through multiple synthetic routes reported in the patent literature [19] [20] [17]. These industrial processes demonstrate the practical viability of acetonide protection for large-scale pharmaceutical manufacturing, with particular emphasis on controlling impurity profiles and maintaining stereochemical integrity throughout the synthetic sequence [17] [2].
The protecting group strategy also facilitates analytical monitoring of synthetic progress, as the acetonide-protected intermediate exhibits distinct spectroscopic properties that enable straightforward identification and quantification [14] [18]. The characteristic peaks in nuclear magnetic resonance spectroscopy corresponding to the acetonide methyl groups provide reliable analytical handles for reaction monitoring and quality control purposes [5] [18].
Environmental considerations favor the isopropylidene protection approach due to the benign nature of the reagents and byproducts involved [15] [10]. The absence of heavy metals, toxic solvents, or persistent organic pollutants aligns with current pharmaceutical industry initiatives toward greener synthetic methodologies [17] [12]. The water-soluble nature of the deprotection byproducts simplifies waste treatment and disposal procedures compared to alternative protecting group strategies [10] [14].
The stereochemical preservation achieved through isopropylidene protection is particularly critical for maintaining the specific three-dimensional arrangement of functional groups required for biological activity [3] [13]. The rigid cyclic structure of the acetonide prevents conformational changes that might lead to epimerization or other stereochemical degradation processes [21] [22]. This stereochemical stability is essential for producing pharmaceutical intermediates that meet stringent regulatory requirements for chiral purity and stereochemical consistency [2] [3].
[74] U.S. Food and Drug Administration. (2010). Clinical Pharmacology Review - Ticagrelor. Retrieved from FDA database.
[75] Khan Academy. (2025). Stereoisomers, enantiomers, and chirality centers. Retrieved from Khan Academy.
[76] AstraZeneca. (2025). Clinical Pharmacology | BRILINTA | For HCPs. Retrieved from BRILINTA HCP website.
[77] Wiley Online Library. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Intermediate. Journal of Heterocyclic Chemistry, 56(8), 2274-2278.
[78] YouTube. (2018). Finding Chirality Centers. Retrieved from YouTube.
[79] Shimadzu. Determination of Ticagrelor and its related impurities content. Retrieved from Shimadzu Applications.
[80] ChEMBL. Compound: TICAGRELOR (CHEMBL398435). Retrieved from ChEMBL database.
[81] LibreTexts. (2022). 3.4: Chirality and stereoisomers. Retrieved from Chemistry LibreTexts.
[82] Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
[83] Gyles, C., Boileau, E., Dunworth, M., Giannotti, F., Harden, E., Sridharan, S., ... & Weaver, D. (2015). Structural and functional characterization of a specific antidote for ticagrelor. Blood, 125(22), 3484-3490.
[84] Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
[85] Sheldon, R. A., & Woodley, J. M. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14221-14283.
[86] MedKoo Biosciences. (2016). Ticagrelor Synthetic Routes. Retrieved from MedKoo database.
[87] Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2021). Concise synthesis of the major metabolite M8 from ticagrelor and its quantification in human plasma and urine by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 203, 114207.
[88] Zainuddin, R., Zaheer, Z., Sangshetti, J. N., & Momin, M. (2018). Preparation and Characterization of Novel Pharmaceutical Co-crystals of Ticagrelor with Nicotinamide. Crystals, 8(9), 336.
[89] Nain, S., Chhillar, A. K., Dalal, N., Sharma, H., Virmani, T., Kumar, G., ... & Pathak, D. P. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112792.
[90] Zhang, H., Liu, J., Zhang, L., Kong, L., Yao, H., & Sun, H. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602.
[91] Google Patents. (2013). Synthesis method of anticoagulant drug ticagrelor. Patent CN104592237A.